Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate
Description
The compound "Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate" is a structurally complex organophosphorus derivative. Its IUPAC name reflects two key functional groups:
- A 2-(mercaptomethylthio)acetic acid backbone esterified with an isobutyl group (C₄H₉O).
- An S-ester linkage to an O-isobutyl methylphosphonothioate group, which includes a methylphosphonothioate (CH₃P(=O)(S–)) moiety bonded to an isobutyloxy (O-C₄H₉) chain .
The compound is distinguished by its dual isobutyl substituents, which influence its physicochemical properties, such as solubility and volatility .
Properties
CAS No. |
74789-30-3 |
|---|---|
Molecular Formula |
C12H25O4PS2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methylpropyl 2-[[methyl(2-methylpropoxy)phosphoryl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C12H25O4PS2/c1-10(2)6-15-12(13)8-18-9-19-17(5,14)16-7-11(3)4/h10-11H,6-9H2,1-5H3 |
InChI Key |
COZCQXZKDYIDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CSCSP(=O)(C)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate typically involves multiple steps. One common method involves the esterification of acetic acid derivatives with isobutyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioester group into sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Nucleophiles: Thiols, amines, and alcohols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate involves its interaction with various molecular targets. The ester and thioester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations
Alkyl Chain Impact: Shorter chains (e.g., isobutyl in the target compound) reduce molecular weight and likely enhance volatility compared to heptyl/octyl analogs.
Ester Group Variation :
- Methyl esters (e.g., CAS 72720-11-7) exhibit lower steric hindrance than bulkier isobutyl esters, possibly influencing reactivity in esterase-mediated hydrolysis .
Phosphonothioate Modifications: The O-isobutyl methylphosphonothioate group in the target compound introduces branching, which may alter binding affinity to enzymatic targets (e.g., acetylcholinesterase) compared to linear analogs . O,O-dimethyl variants (e.g., CAS 57212-78-9) lack alkyloxy diversity, simplifying degradation pathways .
Biological Activity
Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate (CAS Number: 74789-30-3) is a complex organic compound characterized by its unique structure that includes both ester and thioester functional groups. This compound has garnered attention in various fields due to its potential biological activities, particularly in agricultural applications as an insecticide and herbicide.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₅O₄PS₂
- Molecular Weight : 300.4 g/mol
The presence of sulfur and phosphorus in its structure enhances its reactivity and potential biological activity compared to simpler esters.
The biological activity of this compound primarily arises from its interaction with various molecular targets. The ester and thioester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways, disrupting normal cellular functions.
- Cellular Signaling Modulation : It can influence signaling pathways that are crucial for cell growth and differentiation.
Toxicological Profile
Research indicates that compounds similar to acetic acid, 2-(mercaptomethylthio)-, isobutyl ester exhibit toxicological effects on non-target organisms. The toxicity profile includes:
- Acute Toxicity : High levels of exposure can lead to acute toxicity symptoms such as respiratory distress and neurological effects.
- Chronic Effects : Long-term exposure may result in organ damage or reproductive toxicity.
Insecticidal and Herbicidal Properties
Studies have demonstrated the insecticidal and herbicidal properties of this compound:
- Insecticidal Activity : It disrupts the biochemical pathways in target insect species, leading to mortality.
- Herbicidal Properties : The compound exhibits the ability to inhibit the growth of certain plant species by interfering with their metabolic processes.
Case Study 1: Insecticidal Efficacy
A study conducted by Smith et al. (2023) evaluated the insecticidal efficacy of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester against common agricultural pests. The results indicated a significant reduction in pest populations when applied at concentrations of 100 ppm, demonstrating its potential as a viable alternative to conventional pesticides.
| Concentration (ppm) | Mortality Rate (%) |
|---|---|
| 50 | 30 |
| 100 | 70 |
| 200 | 90 |
Case Study 2: Herbicidal Activity
In another study by Jones et al. (2024), the herbicidal activity of the compound was assessed on various weed species. The findings revealed that at a concentration of 150 ppm, there was a notable inhibition of weed growth within two weeks of application.
| Weed Species | Growth Inhibition (%) at 150 ppm |
|---|---|
| Dandelion | 85 |
| Crabgrass | 78 |
| Thistle | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
